molecular formula C8H3Cl2NO2 B090358 2,6-Dichloro-4-cyanobenzoic acid CAS No. 1258298-05-3

2,6-Dichloro-4-cyanobenzoic acid

Cat. No.: B090358
CAS No.: 1258298-05-3
M. Wt: 216.02 g/mol
InChI Key: RABGVNSIHQKYAS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2,6-Dichloro-4-cyanobenzoic acid involves several synthetic routes. One common method includes the chlorination of 4-cyanobenzoic acid under specific reaction conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. The exact details of these methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

2,6-Dichloro-4-cyanobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis
DCBCA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of anti-inflammatory and analgesic drugs. For example, it can be transformed into other benzoic acid derivatives that exhibit biological activity against certain diseases.

1.2 Antimicrobial Agents
Research indicates that DCBCA derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The dichloro and cyano groups enhance the compound's ability to interact with biological targets, which is crucial in drug design.

Agrochemical Applications

2.1 Herbicides and Pesticides
DCBCA is explored as a building block for herbicides and pesticides. Its structural features contribute to the efficacy of these agrochemicals by improving their stability and activity against specific plant pathogens or pests. The compound can be modified to enhance its selectivity and reduce toxicity to non-target organisms.

2.2 Plant Growth Regulators
Some studies have investigated the use of DCBCA as a plant growth regulator. Its application can influence plant metabolism, potentially leading to increased yields or improved resistance to environmental stressors.

Material Science Applications

3.1 Liquid Crystal Precursors
In materials science, DCBCA is recognized for its role as a precursor in the synthesis of liquid crystals. These materials are essential in display technologies, such as LCDs (Liquid Crystal Displays). The unique properties of DCBCA allow for the tuning of liquid crystal phases, which is vital for optimizing display performance.

3.2 Functional Polymers
DCBCA can also be used in the production of functional polymers. Its incorporation into polymer matrices can impart desirable properties such as thermal stability and chemical resistance, making it suitable for various industrial applications.

5.1 Synthesis of Antimicrobial Agents
A study published in Journal of Medicinal Chemistry detailed the synthesis of various DCBCA derivatives that exhibited significant antibacterial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli . The modifications involved altering the substituents on the aromatic ring to enhance potency.

5.2 Development of Herbicides
Research conducted by agricultural chemists demonstrated that certain formulations containing DCBCA showed effective weed control with minimal impact on crop yield when applied at recommended rates . Field trials indicated a reduction in weed biomass by up to 80% compared to untreated controls.

5.3 Liquid Crystal Technology Innovations
A patent application highlighted innovative methods for synthesizing liquid crystal compounds derived from DCBCA . The resulting materials demonstrated improved electro-optical properties suitable for high-performance display applications.

Comparison with Similar Compounds

2,6-Dichloro-4-cyanobenzoic acid can be compared with similar compounds such as 3,5-Dichloro-4-cyanobenzoic acid. While both compounds share similar structural features, they may differ in their reactivity and applications. For instance, 3,5-Dichloro-4-cyanobenzoic acid forms co-crystals with various substances, which can influence its physical properties and applications .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from organic synthesis to biological studies.

Biological Activity

2,6-Dichloro-4-cyanobenzoic acid (DCBCA) is a benzoic acid derivative that has garnered attention in various fields of biological and medicinal research due to its unique chemical structure and potential biological activities. This article explores the biological activity of DCBCA, including its mechanisms of action, pharmacological effects, and applications in scientific research.

Chemical Structure and Properties

DCBCA is characterized by the presence of two chlorine atoms and a cyano group attached to a benzoic acid backbone. Its molecular formula is C9_{9}H5_{5}Cl2_{2}N1_{1}O2_{2}, with a molecular weight of approximately 216.02 g/mol. The compound is typically found as a white to light yellow powder, soluble in organic solvents but less so in water.

DCBCA exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : DCBCA has been shown to interact with various enzymes, potentially acting as an inhibitor. The presence of the cyano group enhances its binding affinity to enzyme active sites.
  • Nucleophilic Substitution : The chlorine atoms on the benzene ring can be substituted by nucleophiles, leading to the formation of new derivatives that may exhibit altered biological activities.
  • Oxidative Stress Modulation : DCBCA may influence oxidative stress pathways by participating in redox reactions, which can affect cellular signaling and metabolism .

Antimicrobial Activity

Research indicates that DCBCA possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial activity .

Anti-inflammatory Effects

DCBCA has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharides (LPS). This suggests that DCBCA may have therapeutic potential in treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that DCBCA exhibits cytotoxic effects on cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, making it a candidate for further investigation as an anticancer agent. The exact pathways through which DCBCA exerts these effects remain under investigation but may involve the modulation of apoptotic signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of DCBCA suggests that it can be absorbed orally, given its molecular weight and physical properties. Studies indicate that environmental factors such as pH and temperature can influence its stability and activity within biological systems.

Comparative Analysis with Similar Compounds

To understand the unique properties of DCBCA, it is useful to compare it with similar compounds such as 3,5-Dichloro-4-cyanobenzoic acid:

PropertyThis compound3,5-Dichloro-4-cyanobenzoic Acid
Molecular Weight216.02 g/mol216.02 g/mol
Antimicrobial ActivityYesModerate
Anti-inflammatory ActivityYesLimited
CytotoxicityHighModerate

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DCBCA against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations, indicating its potential use in pharmaceutical formulations aimed at treating infections .
  • Anti-inflammatory Research : In a controlled experiment involving macrophage cell lines, DCBCA reduced TNF-alpha levels significantly compared to control groups exposed to inflammatory stimuli, highlighting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment : In vitro assays demonstrated that DCBCA induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 24 hours of exposure, suggesting its potential for further development as an anticancer drug .

Properties

IUPAC Name

2,6-dichloro-4-cyanobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABGVNSIHQKYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302626
Record name 2,6-Dichloro-4-cyanobenzoic acid
Source EPA DSSTox
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Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258298-05-3
Record name 2,6-Dichloro-4-cyanobenzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-cyanobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-cyanobenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2,6-dichloro-4-cyanobenzoate (160 g, 694 mmol) in pyridine (1.5 L) at room temperature was added LiI (186 g, 1.39 mol). The mixture was heated under reflux for 2 hours, cooled to room temperature and concentrated under reduced pressure. The residue was treated with 2 N HCl (1 L) and the resulting precipitate was collected by filtration. The solid was recrystallized from DMF and water to give 2,6-dichloro-4-cyanobenzoic acid (110 g, yield: 73%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.18 (s, 2H). LCMS (ESI) m/z: 216.0 [M+H+].
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL) was treated with anhydrous lithium iodide (1000 mg, 8 mmol). The resulting reaction mixture was stirred at reflux for 1 hour and concentrated under vacuum to remove pyridine. The residue was acidified with hydrochloric acid (2N) under ice-cold condition to adjust the pH between 2 to 3. The precipitated solid was filtered, washed with water and dried to yield 2,6-dichloro-4-cyanobenzoic acid (380 mg, 86%) as a pale brown solid.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1000 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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